3-(3,5-Dimethylphenyl)-3-methylbutanoic acid
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Overview
Description
3-(3,5-Dimethylphenyl)-3-methylbutanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid typically involves the reaction of 3,5-dimethylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3,5-dimethylphenylboronic acid reacts with an alkyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-3-methylbutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylboronic acid: Shares the same phenyl ring substitution pattern but differs in functional groups.
3,5-Dimethylphenyl isocyanate: Another compound with similar phenyl ring substitution but different functional groups.
Uniqueness
3-(3,5-Dimethylphenyl)-3-methylbutanoic acid is unique due to its specific combination of a phenyl ring with methyl substitutions and a butanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-(3,5-Dimethylphenyl)-3-methylbutanoic acid, also known as a derivative of isobutyric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is C13H18O2. The compound features a branched aliphatic chain with a dimethyl-substituted aromatic ring, which may influence its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Preliminary studies suggest that it may act on pathways related to inflammation and cancer cell proliferation. The compound's structure allows it to mimic certain endogenous molecules, potentially interfering with receptor-ligand interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
- Antitumor Properties : Preliminary data from animal models suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Metabolic Effects : There is evidence that this compound influences metabolic pathways related to lipid metabolism and glucose homeostasis.
Case Study 1: Anti-inflammatory Effects
A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.
Case Study 2: Antitumor Activity
In vivo studies using xenograft models revealed that administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis and decreased proliferation rates in treated tumors.
Study | Model | Key Findings |
---|---|---|
Macrophages | Reduced TNF-alpha and IL-6 production; inhibited NF-kB signaling | |
Xenograft Tumors | Decreased tumor size; increased apoptosis; reduced proliferation |
Comparative Analysis with Similar Compounds
To further understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Compound A | 3-Methylbutanoic Acid | Mild anti-inflammatory effects |
Compound B | 4-Methylbenzoic Acid | Moderate cytotoxicity against cancer cells |
This compound | Dimethyl-substituted aromatic ring | Significant anti-inflammatory and antitumor activity |
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)13(3,4)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
XYQGTMYEDMIQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)CC(=O)O)C |
Origin of Product |
United States |
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